Chemical structure and properties of Naphtho[2,3-b]benzofuran-1-ylboronic acid
Chemical structure and properties of Naphtho[2,3-b]benzofuran-1-ylboronic acid
CAS Registry Number: 2261008-21-1 Formula: C₁₆H₁₁BO₃ Molecular Weight: 262.07 g/mol [1]
Executive Summary & Molecular Architecture[2]
Naphtho[2,3-b]benzofuran-1-ylboronic acid is a specialized heterocyclic organoboron compound serving as a critical intermediate in the synthesis of organic semiconductors. Unlike its more common isomers (such as the 2-yl or 3-yl derivatives), the 1-yl isomer offers a unique vector for extending π-conjugation orthogonal to the long axis of the fused system. This structural feature is particularly valuable in the design of Organic Light-Emitting Diodes (OLEDs) , where it is used to construct host materials and hole-transport layers (HTLs) with high glass transition temperatures and optimized triplet energies.
Structural Analysis
The core scaffold, naphtho[2,3-b]benzofuran , consists of a naphthalene unit fused to a benzofuran moiety. The "2,3-b" designation indicates a linear fusion, creating an extended planar system similar to pentacene but modulated by the oxygen atom's lone pairs.
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Electronic Character: The oxygen atom donates electron density into the π-system (mesomeric effect), raising the Highest Occupied Molecular Orbital (HOMO).
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The Boronic Acid Handle: The -B(OH)₂ group at the C1 position (adjacent to the fusion point in some numbering schemes, or the alpha-position of the naphthalene ring depending on specific IUPAC interpretation) acts as a "hard" Lewis acid and a temporary functional handle. It allows for highly regioselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach electron-deficient or electron-rich aromatics without disrupting the planarity of the core.
Synthetic Pathways & Methodology
The synthesis of this compound requires precision to ensure the boronic acid is installed strictly at the 1-position. The most robust industrial route involves a Lithium-Halogen Exchange followed by borate trapping, starting from the corresponding bromide.
Protocol: Synthesis from 1-Bromonaphtho[2,3-b]benzofuran
Prerequisites:
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Precursor: 1-Bromonaphtho[2,3-b]benzofuran (High Purity >98%)
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Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃), THF (anhydrous), HCl (2M).
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Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Step-by-Step Workflow
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Cryogenic Activation:
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Dissolve 1-bromonaphtho[2,3-b]benzofuran (1.0 eq) in anhydrous THF (0.1 M concentration).
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Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is critical to prevent benzyne formation or scrambling of the lithiated species.
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Lithiation (The Critical Step):
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Add n-BuLi (1.1 eq) dropwise over 20 minutes.
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Mechanistic Insight: The bromine atom is exchanged for lithium. The fused ring system stabilizes the resulting carbanion via delocalization.
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Stir at -78 °C for 1 hour.
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Electrophilic Trapping:
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Add Triisopropyl borate (1.5 eq) rapidly in one portion.
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Allow the reaction to warm slowly to room temperature (25 °C) over 12 hours. The lithium species attacks the empty p-orbital of the boron, forming a boronate "ate" complex.
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Hydrolysis & Isolation:
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Quench the reaction with 2M HCl (aqueous) to hydrolyze the boronate ester to the free boronic acid.
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Extract with Ethyl Acetate (3x). Wash organic layers with brine.
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Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography, as boronic acids can streak on silica gel due to interaction with silanols.
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Visualization: Synthetic Logic Flow
Figure 1: Reaction pathway for the conversion of the aryl bromide to the target boronic acid via cryogenic lithiation.
Physicochemical Properties & Handling[3][4]
Researchers must account for the inherent instability of boronic acids toward dehydration (forming boroxines) and protodeboronation.
| Property | Specification / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (often decomposes prior to melting) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |
| Stability | Hygroscopic.[2][3] Prone to forming cyclic trimeric anhydrides (boroxines) upon heating or vacuum drying. |
| Storage | 2-8 °C, under inert gas. Avoid acidic environments to prevent protodeboronation. |
Self-Validating Purity Check: Before using this reagent in expensive coupling reactions, verify the absence of the boroxine trimer.
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¹H NMR (DMSO-d₆): Look for the distinct -B(OH)₂ singlet peak around 8.0–8.5 ppm (broad). If sharp multiplets appear shifted slightly downfield without the -OH signal, the sample has dehydrated to the boroxine.
Reactivity Profile: The Suzuki Nexus
The primary utility of CAS 2261008-21-1 is its role as a nucleophile in Suzuki-Miyaura Cross-Coupling .
Mechanism of Action
The naphthobenzofuran core is electron-rich. When coupled with electron-deficient partners (e.g., triazines, pyrimidines), it creates "Push-Pull" systems ideal for bipolar charge transport in OLEDs.
Optimization for Sterically Hindered Couplings: Because the 1-position is sterically sensitive (adjacent to the fused ring bulk), standard conditions often fail.
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Recommended Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with S-Phos.
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Base: K₃PO₄ (anhydrous) is superior to Na₂CO₃ for sterically demanding substrates.
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Solvent: 1,4-Dioxane/Water (4:1).
Visualization: Cross-Coupling Cycle
Figure 2: Catalytic cycle depicting the entry of Naphtho[2,3-b]benzofuran-1-ylboronic acid at the Transmetallation step.
Applications in Organic Electronics[1][3][7]
The "1-yl" isomer is specifically engineered to disrupt symmetry in host materials, which prevents crystallization and improves film-forming properties in OLED devices.
OLED Host Materials
By coupling this boronic acid with carbazole or triarylamine derivatives, researchers synthesize Hole Transport Materials (HTM) .
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Function: The naphthobenzofuran core provides high hole mobility (μh).
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Benefit: The high triplet energy (T₁) prevents reverse energy transfer from the dopant emitter back to the host, ensuring high efficiency.
Thermally Activated Delayed Fluorescence (TADF)
Derivatives synthesized from this boronic acid are explored as TADF emitters. The separation of the HOMO (on the naphthobenzofuran) and LUMO (on an acceptor coupled at the 1-position) minimizes the singlet-triplet energy gap (ΔE_ST), facilitating efficient triplet harvesting.
References
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PubChem. (2025).[2] Naphtho[2,3-b]benzofuran-1-ylboronic acid (CID 142752825).[4] National Center for Biotechnology Information. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Tao, Y., et al. (2011). Recent Progress in Organic Light-Emitting Diodes (OLEDs). Chemical Society Reviews. (Contextual grounding for Naphthobenzofuran hosts). [Link]
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BoronPharm. (2024). Product Catalog: Naphtho[2,3-B]benzofuran-1-ylboronic acid (CAS 2261008-21-1).[1][4][5][6][Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Benzo(b)naphtho(2,3-d)furan | C16H10O | CID 71072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[b]naphtho[2,3-d]furan [webbook.nist.gov]
- 4. Naphtho[2,3-b]benzofuran-1-ylboronic acid | C16H11BO3 | CID 142752825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. boronpharm.com [boronpharm.com]
- 6. 2261008-21-1|Naphtho[2,3-b]benzofuran-1-ylboronic acid|BLD Pharm [bldpharm.com]
